molecular formula C8H16O B083245 2,2,5,5-Tetramethyltetrahydrofuran CAS No. 15045-43-9

2,2,5,5-Tetramethyltetrahydrofuran

Cat. No.: B083245
CAS No.: 15045-43-9
M. Wt: 128.21 g/mol
InChI Key: BBLDTXFLAHKYFJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) is a non-polar, non-peroxide forming ether . It is primarily used as a solvent in research chemistry, having similar properties to common hydrocarbon solvents, particularly toluene . It is also used as a reagent in chemical synthesis .

Mode of Action

TMTHF has an unusual structure that leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position . This absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides . TMTHF reacts with benzene in the presence of triflic acid to form 1,1,4,4-dimethyl tetralin and symmetric tetramethyl octahydroanthracene .

Biochemical Pathways

It is known that tmthf undergoes photolysis by uv; in aqueous solution, the products are mainly methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran . The dehydration of TMTHF yields alkenes like 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene .

Pharmacokinetics

It is known that tmthf is a clear, colorless liquid with a density of 0811 g/cm³ at 25°C . It has a boiling point of 112°C and is soluble in water at 1627 mg/L at 25°C .

Result of Action

The primary result of TMTHF’s action is its ability to act as a solvent in various chemical reactions. It has been shown to perform well in Fischer esterification, amidation, and Grignard reactions . Additionally, TMTHF’s differences from traditional ethers are further demonstrated by its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .

Action Environment

The action of TMTHF can be influenced by environmental factors such as light and temperature. For instance, TMTHF undergoes photolysis by UV light . It is also highly flammable, with a flash point of 4°C , indicating that it should be handled and stored carefully to prevent fire hazards. Furthermore, TMTHF should be handled in a well-ventilated place to prevent the accumulation of its vapors .

Comparison with Similar Compounds

2,2,5,5-Tetramethyltetrahydrofuran is unique due to its non-peroxide forming nature and lower basicity compared to traditional ethers . Similar compounds include:

These compounds share some properties but differ in their reactivity and applications, highlighting the unique advantages of this compound.

Properties

IUPAC Name

2,2,5,5-tetramethyloxolane
Source PubChem
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InChI

InChI=1S/C8H16O/c1-7(2)5-6-8(3,4)9-7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLDTXFLAHKYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022263
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Vapor Pressure

14.4 [mmHg]
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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CAS No.

15045-43-9
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Record name Tetrahydro-2,2,5,5-tetramethylfuran
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Record name 2,2,5,5-TETRAMETHYLTETRAHYDROFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of 2,2,5,5-Tetramethyltetrahydrofuran (2,2,5,5-tetramethyloxolane) that make it an attractive alternative to traditional solvents?

A1: this compound (TMTHF) is a non-polar ether with several advantageous properties: []

  • Inherent non-peroxide formation: Unlike traditional ethers, TMTHF lacks protons at the alpha-position to the oxygen atom, preventing hazardous peroxide formation. []
  • Low basicity: The bulky methyl groups surrounding the oxygen atom in TMTHF reduce its basicity compared to conventional ethers. []
  • Similar solvation properties to hydrocarbons: TMTHF exhibits comparable solvent properties to hydrocarbon solvents, particularly toluene. []
  • Potential for bio-based production: TMTHF can be synthesized from readily available, potentially renewable feedstocks. []

Q2: How does the structure of TMTHF influence its coordination behavior with alkali metal bis(trimethylsilyl)amides?

A2: TMTHF acts as a weakly coordinating ligand with alkali metal bis(trimethylsilyl)amides. The bulkiness of TMTHF leads to asymmetric coordination with heavier alkali metals (K, Rb, Cs), forming dinuclear complexes with strongly bent M-M-O moieties. In contrast, the sodium complex exhibits a clamped conformation with the ether ligand nestled between trimethylsilyl groups. [] These complexes tend to dissociate in hydrocarbon solvents, releasing free TMTHF. []

Q3: What insights have been gained from studying the photolysis of TMTHF?

A4: UV photolysis of TMTHF, both in liquid and high-pressure gas phases, yields primarily cyclopropanes, corresponding carbonyl compounds, olefinic alcohols, and isomeric carbonyl compounds. [] This suggests two major primary photolytic pathways: (1) ring contraction to cyclopropane and formaldehyde and (2) C-O bond cleavage leading to various intermediates that further rearrange into the observed products. []

Q4: Has TMTHF been investigated as a solvent in polymerization reactions?

A5: Yes, TMTHF has shown promising results as a greener alternative to toluene in polymerization reactions. It effectively facilitates radical-initiated polymerization of vinyl monomers, yielding high molecular weight polymers suitable for pressure-sensitive adhesives. [] This highlights TMTHF's potential to replace toluene in industrial-scale polymer synthesis.

Q5: What is the significance of the reaction between this compound-3,4-dione and selenium dioxide?

A6: The reaction between this compound-3,4-dione and selenium dioxide in ethanol produces a novel heterocyclic compound, 2′,2′,5,5,5′,5′,7,7-octamethyl-2′,5,5′,7-tetrahydrofuro[3,4-d]-1-oxa-3,4-disele-nin-2-spiro-3′-furan-4′(3′H)-one, alongside 2,2,5,5-tetramethyltetrahydro-3,4-furandione. [] This diselenide product represents a new six-membered heterocyclic ring system in chalcogen chemistry. []

Q6: How does TMTHF influence the kinetics of lithium hexamethyldisilazide (LiHMDS)-mediated enolization reactions?

A7: Rate studies using in situ IR spectroscopy reveal that TMTHF accelerates LiHMDS-mediated enolization of ketones. [] Acting as a bulky solvent, TMTHF destabilizes the dimeric LiHMDS reactant while stabilizing the dimer-based transition state involving the ketone. [] This effect is less pronounced with less sterically demanding ethers, highlighting the importance of steric factors in tuning LiHMDS reactivity.

Q7: Are there any studies investigating the environmental impact of TMTHF?

A8: While detailed ecotoxicological studies on TMTHF are limited, initial investigations suggest it is non-mutagenic based on the Ames test. [] Further research is crucial to fully assess its environmental fate, biodegradability, and potential long-term effects for responsible implementation as a solvent. []

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